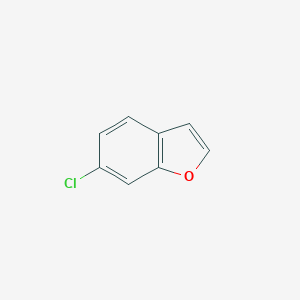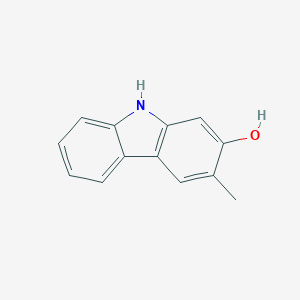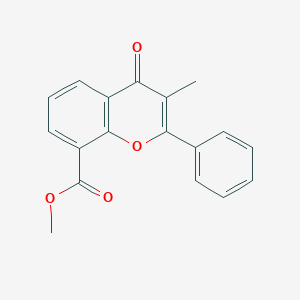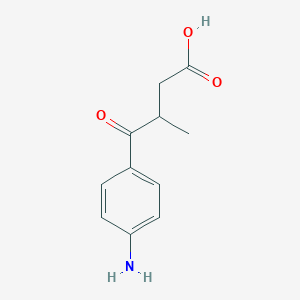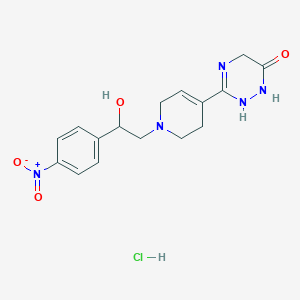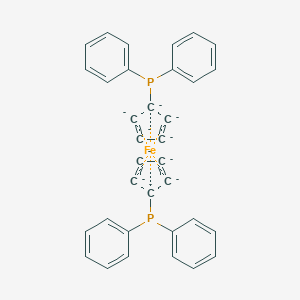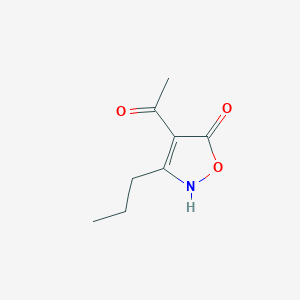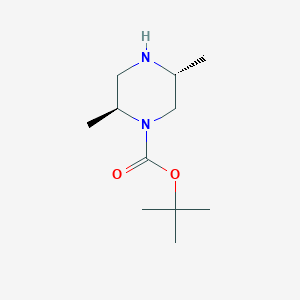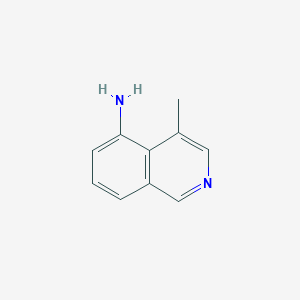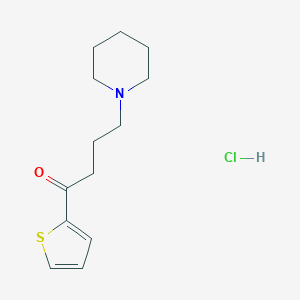
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as PVT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PVT is a white, crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not fully understood. However, it is believed to interact with dopamine receptors in the brain, particularly the D2 receptor. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have a high affinity for the D2 receptor, which may explain its potential therapeutic effects in diseases such as Parkinson's and schizophrenia.
Biochemische Und Physiologische Effekte
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has also been shown to have analgesic effects, which may be due to its interaction with opioid receptors. However, more research is needed to fully understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its high affinity for the D2 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its safety profile.
Zukünftige Richtungen
There are several future directions for research on 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One potential area of study is the development of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride-based drugs for the treatment of Parkinson's and schizophrenia. Another area of study is the use of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the fabrication of organic electronic devices, such as solar cells and transistors. Additionally, more research is needed to understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its potential side effects.
Synthesemethoden
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be synthesized by reacting 2-thiophenecarboxaldehyde with piperidine and butanone in the presence of hydrochloric acid. The reaction yields 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride as a hydrochloride salt, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its effects on the central nervous system, particularly its interaction with dopamine receptors. In materials science, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated for its potential applications in the fabrication of organic electronic devices.
Eigenschaften
CAS-Nummer |
143380-85-2 |
|---|---|
Produktname |
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Molekularformel |
C13H20ClNOS |
Molekulargewicht |
273.82 g/mol |
IUPAC-Name |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
InChI-Schlüssel |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Kanonische SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Andere CAS-Nummern |
143380-85-2 |
Synonyme |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



